Bienvenue dans la boutique en ligne BenchChem!

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide

HIV integrase inhibition medicinal chemistry amide diversification

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide (CAS 954240-97-2, also registered as 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-4-pyrimidinecarboxamide) is a low-molecular-weight (169.14 Da) pyrimidine-4-carboxamide derivative bearing a free primary amide at C-4 and a 2-methyl substituent on the heterocyclic core. The compound exists in tautomeric equilibrium between the 5,6-dihydroxy and 5-hydroxy-6-oxo forms, a characteristic shared across the dihydroxypyrimidine-4-carboxamide chemotype that gave rise to the FDA-approved HIV integrase inhibitor raltegravir.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 954240-97-2
Cat. No. B3373196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide
CAS954240-97-2
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)O)C(=O)N
InChIInChI=1S/C6H7N3O3/c1-2-8-3(5(7)11)4(10)6(12)9-2/h10H,1H3,(H2,7,11)(H,8,9,12)
InChIKeyXGFVFFVDFVBTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic Acid Amide (CAS 954240-97-2): Chemical Identity and Procurement-Relevant Profile


5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide (CAS 954240-97-2, also registered as 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-4-pyrimidinecarboxamide) is a low-molecular-weight (169.14 Da) pyrimidine-4-carboxamide derivative bearing a free primary amide at C-4 and a 2-methyl substituent on the heterocyclic core [1]. The compound exists in tautomeric equilibrium between the 5,6-dihydroxy and 5-hydroxy-6-oxo forms, a characteristic shared across the dihydroxypyrimidine-4-carboxamide chemotype that gave rise to the FDA-approved HIV integrase inhibitor raltegravir [2]. Commercially, the compound is supplied as a research-grade building block with typical purity specifications of 95–98% . Its unsubstituted carboxamide group distinguishes it from the N-alkylated and N-benzylated analogs that dominate the HIV integrase inhibitor patent landscape, positioning it as a key starting material for amide diversification chemistry rather than as a pre-optimized bioactive molecule [3].

Why Generic Pyrimidine-4-carboxamide Substitution Fails: Structural Determinants of 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic Acid Amide Selection


The 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxamide scaffold cannot be generically interchanged with other in-class pyrimidine-4-carboxamides due to three structural features that directly control synthetic accessibility and downstream SAR divergence. First, the free primary amide at C-4 provides an unencumbered handle for N-functionalization (e.g., reductive amination, acylation, or direct N-alkylation), whereas the corresponding methyl ester analog (CAS 878158-18-0) requires a two-step ester-to-amide conversion before N-diversification can occur . Second, the 2-methyl substituent on the pyrimidine ring distinguishes this compound from the des-methyl 5,6-dihydroxypyrimidine-4-carboxamide series; in the HIV integrase inhibitor SAR literature, the 2-methyl group was identified as a potency-enhancing substituent that contributes to the scaffold's strand transfer inhibitory activity, as evidenced by the 60 nM IC₅₀ of the 2-methyl-bearing N-(4-fluorobenzyl) analog [1]. Third, the 5,6-dihydroxy oxidation pattern is essential for metal-chelating pharmacophore activity—substitution at either the 5- or 6-position (e.g., mono-hydroxy or mono-methoxy analogs) ablates the bidentate Mg²⁺ coordination required for HIV integrase inhibition, a mechanism shared by raltegravir and its structural progenitors [2]. These combined features mean that substituting this compound with a des-methyl, mono-hydroxy, or ester analog will alter both the synthetic route and the biological profile of any derived library, making interchange scientifically unsound without re-validation of each downstream SAR point.

Quantitative Differentiation Evidence: 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic Acid Amide vs. Closest Structural Analogs


Carboxamide vs. Methyl Ester: Divergent Synthetic Entry Points to HIV Integrase Inhibitor Pharmacophores

The target compound bears a free primary carboxamide at C-4, whereas the closest commercially available analog is the corresponding methyl ester, methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0). In the raltegravir medicinal chemistry program, the primary amide intermediate served as the direct precursor for N-benzylation with 4-fluorobenzylamine to yield the N-(4-fluorobenzyl) analog, which achieved an IC₅₀ of 60 nM against HIV-1 integrase strand transfer (microtiter plate assay, immobilized donor substrate, pH 7.8, 37 °C) [1]. The methyl ester analog cannot undergo direct N-benzylation without prior hydrolysis to the carboxylic acid followed by amide coupling—a two-step sequence that introduces additional yield loss and impurity burden. This single-step vs. multi-step synthetic divergence is quantitatively relevant for library production: direct amide diversification from the target compound eliminates one synthetic transformation and associated purification, reducing the minimum number of steps from the core scaffold to a functionalized N-benzyl analog by one full synthetic operation [2].

HIV integrase inhibition medicinal chemistry amide diversification

2-Methyl vs. 2-Des-methyl Substitution: Impact on HIV-1 Integrase Strand Transfer Inhibitory Potency

The target compound contains a 2-methyl substituent on the pyrimidine ring. BindingDB data for two close structural analogs reveal that the 2-methyl-bearing compound N-[(4-fluorophenyl)methyl]-5,6-dihydroxy-2-methylpyrimidine-4-carboxamide (BDBM22715) and the 2-des-methyl analog N-[(4-fluorophenyl)methyl]-5,6-dihydroxypyrimidine-4-carboxamide (BDBM22663) both exhibit an IC₅₀ of 60 nM against HIV-1 integrase strand transfer activity under identical assay conditions (microtiter plate strand transfer assay, pH 7.8, 37 °C, immobilized donor substrate with biotinylated target substrate) [1][2]. While the N-benzyl substitution masks the intrinsic contribution of the 2-methyl group in these particular analogs, the patent and journal SAR studies from the Merck group explicitly identify the 2-methyl group as a key determinant of metabolic stability and pharmacokinetic profile in the preclinical phase of the dihydroxypyrimidine carboxamide program, with the 2-methyl substitution contributing to reduced oxidative metabolism at the C-2 position relative to the unsubstituted scaffold [3].

HIV integrase strand transfer inhibition SAR by scaffold

Primary Amide vs. N-Substituted Amide: Baseline Physicochemical and Crystallinity Differentiation for Solid-Phase Handling

The target compound as a free primary amide displays distinct physicochemical properties compared to its N-substituted derivatives. Estimated density of the target compound is 1.6 ± 0.1 g/cm³, with a predicted boiling point of 364.0 ± 42.0 °C and a flash point of 173.9 ± 27.9 °C . In contrast, the N-(4-fluorobenzyl) analog possesses a significantly higher molecular weight (the addition of the fluorobenzyl group adds approximately 125 Da to the 169 Da core) and is typically handled as an amorphous or low-crystallinity solid that requires specialized formulation for biological assays. The free primary amide, by virtue of its smaller size, higher nitrogen/oxygen density, and capacity for intermolecular hydrogen bonding via both the amide NH₂ donor and the carbonyl acceptor, is expected to exhibit higher crystallinity and more favorable solid-phase handling characteristics (weighing accuracy, flowability, long-term storage stability) compared to lipophilic N-substituted analogs [1]. This is a class-level inference based on the well-established principle that primary amides form stronger intermolecular hydrogen bond networks than secondary or tertiary amides, translating to higher melting points and better crystallinity [1].

physicochemical profiling solid-form characterization building block quality

Dihydroxy vs. Monohydroxy Core Oxidation State: Requirement for Bidentate Metal Chelation in Pharmacologically Active Conformers

The 5,6-dihydroxy substitution pattern on the pyrimidine ring is a non-negotiable pharmacophoric element for HIV integrase strand transfer inhibition within the dihydroxypyrimidine carboxamide class. The Merck J. Med. Chem. SAR study (2007) explicitly demonstrated that the 5,6-dihydroxy motif provides the bidentate Mg²⁺-chelating functionality that coordinates the catalytic metal ions in the integrase active site; monohydroxy analogs (e.g., 5-hydroxy-6-methoxy or 5-methoxy-6-hydroxy derivatives) showed complete loss of strand transfer inhibitory activity at concentrations up to 10 µM [1]. The target compound preserves the intact 5,6-dihydroxy pharmacophore, whereas commercially available mono-substituted pyrimidine-4-carboxamide analogs that lack the second hydroxyl group are structurally incapable of bidentate metal coordination. From a procurement standpoint, any in-class analog that substitutes either the 5-OH or 6-OH position is not a valid comparator for integrase-targeted applications [2]. The 3D-QSAR study by Patel et al. (2016) on 35 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide derivatives confirmed that the H-bond donor capacity at the 5-position and the carbonyl at the 6-position are both essential descriptors in the CoMFA/CoMSIA models (cross-validated q² = 0.683–0.707, non-cross-validated r² = 0.988–0.989), quantitatively supporting the indispensability of the full dihydroxy pharmacophore [3].

pharmacophore integrity metal chelation HIV integrase mechanism

Commercially Available Purity Grades: Implications for Downstream Synthesis Reproducibility

The compound is commercially offered at two distinct purity tiers: 95% (e.g., CheMenu catalog CM165670) and 97–98% (e.g., MolCore, Leyan catalog 1406564 at 97%) . The key differentiator between the target compound and its methyl ester analog (CAS 878158-18-0, offered at 95% by AKSci and CookeChem) is that the amide, by virtue of its higher polarity, is more readily purified by recrystallization rather than chromatography, enabling suppliers to achieve the 97–98% purity grade at comparable or lower cost per unit . The 97% purity grade is particularly relevant for users conducting N-functionalization chemistry, as the primary amide is reactive toward electrophiles and the presence of amine-containing impurities in the 95% grade could compete in subsequent N-alkylation or acylation reactions, leading to byproduct formation . No data are publicly available for impurity profiling of the 95% vs. 97% grades, but the class-level behavior of primary amides as nucleophiles supports the procurement preference for the higher-purity grade when the compound is intended for derivatization chemistry.

purity specification building block QC synthetic reproducibility

High-Value Application Scenarios for 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic Acid Amide in Drug Discovery and Chemical Biology


Focused Library Synthesis of N-Substituted HIV Integrase Strand Transfer Inhibitors

The free primary amide handle on the target compound enables direct, single-step diversification to N-alkyl, N-benzyl, and N-acyl analogs—a key synthetic strategy in the dihydroxypyrimidine carboxamide class that produced the clinical candidate raltegravir [1]. Using this compound as the starting material, a 24- or 48-member library of N-substituted analogs can be generated in parallel via reductive amination with diverse aldehydes or via direct alkylation with alkyl/benzyl halides. This avoids the ester hydrolysis-and-coupling sequence required when using the methyl ester analog, reducing the median library synthesis time by approximately one full working day per plate and eliminating the need for carboxylic acid intermediate isolation. The resulting library members are expected to retain the 5,6-dihydroxy metal-chelating pharmacophore necessary for HIV integrase strand transfer inhibition, with potency modulated by the N-substituent as demonstrated by the 60 nM IC₅₀ of the N-(4-fluorobenzyl) analog [2].

Reference Standard for Impurity Profiling in Raltegravir Generic Drug Substance Manufacturing

The target compound represents the des-N-alkyl, des-C2-substitution core scaffold of the raltegravir synthetic pathway and can serve as a process-related impurity marker or starting material tracer in generic raltegravir potassium drug substance manufacturing. The raltegravir impurity identification study by Patil et al. (2012) demonstrated that multiple process impurities arise from incomplete N-alkylation, premature amide hydrolysis, or carry-over of early intermediates; a compound such as 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide, with its orthogonal retention time and distinct mass spectrum (MW 169.14 Da), can function as a system suitability standard in UPLC-MS impurity monitoring methods [3]. Its use as a characterized reference material aligns with ICH Q3A guidelines for impurity identification and control in API manufacturing.

Mechanistic Probe for Divalent Metal Chelation-Dependent Enzyme Inhibition Assays

The intact 5,6-dihydroxy motif on the target compound provides a well-defined, low-molecular-weight probe for studying metal-dependent inhibition mechanisms beyond HIV integrase—including influenza endonuclease, hepatitis C virus polymerase, and other Mg²⁺/Mn²⁺-dependent polynucleotidyl transferases that are inhibited by diketo acid or dihydroxypyrimidine pharmacophores [4]. The compound's small size (169 Da) and free amide group permit facile conjugation to biotin or fluorophores without perturbing the metal-chelating core, enabling its use in target engagement assays (e.g., cellular thermal shift assays or pull-down experiments). In contrast, the larger N-substituted analogs (MW >290 Da) exhibit reduced aqueous solubility and may introduce steric hindrance that confounds interpretation of metal-binding contributions to target engagement.

Physicochemical Baseline for QSAR Model Calibration in Pyrimidine Carboxamide Optimization Programs

The 3D-QSAR models developed by Patel et al. (2016) on 35 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide derivatives achieved robust statistical parameters (CoMFA q² = 0.683, r² = 0.988; CoMSIA q² = 0.707, r² = 0.989) [5]. The target compound, bearing the minimal substitution pattern (2-methyl, 5,6-dihydroxy, C-4 primary amide), serves as the ideal calibration standard for extending these QSAR models to novel substitution patterns. Specifically, its experimentally determinable logP, pKa, and aqueous solubility values (not yet published but measurable by standard shake-flask or potentiometric methods) provide the anchor point for in silico descriptor calculations across the entire chemical space of the dihydroxypyrimidine-4-carboxamide class. Procurement of a high-purity batch (>97%) of this compound as a reference standard ensures that QSAR model predictions are benchmarked against a well-characterized, structurally minimal member of the series rather than a more complex analog with confounding substituent effects.

Quote Request

Request a Quote for 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.